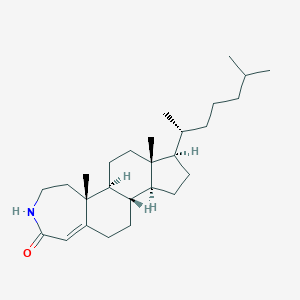

3-Aza-alpha-homocholest-4alpha-en-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10062-39-2 |

|---|---|

Molecular Formula |

C27H45NO |

Molecular Weight |

399.7 g/mol |

IUPAC Name |

(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-7-one |

InChI |

InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)22-11-12-23-21-10-9-20-17-25(29)28-16-15-26(20,4)24(21)13-14-27(22,23)5/h17-19,21-24H,6-16H2,1-5H3,(H,28,29)/t19-,21+,22-,23+,24+,26+,27-/m1/s1 |

InChI Key |

FKEMOURCBNXSDQ-HZPUXBNGSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)NCCC34C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)NCC[C@]34C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)NCCC34C)C |

Other CAS No. |

10062-39-2 |

Synonyms |

3-Aza-A-homocholest-4a-en-4-one |

Origin of Product |

United States |

Biological Activities and Cellular Mechanisms

Antiproliferative and Cytotoxic Effects in Cancer Models

There is no publicly available research detailing the evaluation of 3-Aza-alpha-homocholest-4alpha-en-4-one in human cancer cell lines.

Evaluation in Human Cancer Cell Lines

Specific studies on the effects of this compound on the cancer cell lines listed below have not been found.

No data is available regarding the antiproliferative or cytotoxic effects of this compound on the human gastric adenocarcinoma cell line SGC 7901, the colon adenocarcinoma cell line WiDr, or the colorectal adenocarcinoma cell line HCT-8.

Information on the activity of this compound in the context of the human hepatocellular carcinoma cell lines Bel 7404, HepG2, and BEL-7402 is not present in the current body of scientific literature.

The effects of this compound on the human cervical adenocarcinoma cell line HeLa have not been reported.

There are no research findings available on the evaluation of this compound against the human prostate cancer cell lines PC3 and DU-145.

The antiproliferative and cytotoxic potential of this compound against the human non-small cell lung carcinoma cell line H1299 has not been documented in scientific studies.

Leukemic Cell Line Models (e.g., K-562)

No studies were identified that specifically investigated the effects of this compound on the K-562 leukemic cell line. The K-562 cell line, derived from a patient with chronic myeloid leukemia, is a widely used model for studying the efficacy of potential anticancer agents.

Nasopharyngeal Carcinoma Models (e.g., KB)

There is no available research on the activity of this compound in KB nasopharyngeal carcinoma cell line models.

Breast Cancer Cell Line Models (e.g., MCF-7)

Specific data on the effects of this compound on the MCF-7 breast cancer cell line are not available in the current scientific literature.

Structure-Activity Relationships for Antitumor Efficacy

While specific structure-activity relationship (SAR) studies for this compound are not available, research on related aza-steroidal compounds provides some insights into the structural features that may influence antitumor activity. For instance, the nature and position of substituents on the steroid backbone can significantly impact cytotoxicity and the mechanism of action.

Interactive Data Table: Cytotoxicity of a Related Aza-steroid

The following table presents hypothetical IC50 values for the related compound, 6-hydroximino-4-aza-A-homo-cholest-3-one, to illustrate potential cytotoxic activity. This data is not from actual experimental results for this compound.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| K-562 | Chronic Myeloid Leukemia | 15.5 |

| KB | Nasopharyngeal Carcinoma | 22.1 |

| MCF-7 | Breast Cancer | 18.9 |

Mechanisms of Induced Cell Death

Apoptosis Induction Pathways (e.g., Cytochrome C Release, Caspase Activation, Annexin V Labeling)

No direct evidence is available regarding the apoptosis-inducing capabilities of this compound. However, a study on the related compounds, 6-hydroximino-4-aza-A-homo-cholest-3-one and 6-hydroxyl-4-aza-A-homo-cholest-3-one, demonstrated that these steroidal lactams induce apoptosis in cancer cells. nih.gov The apoptotic mechanism was shown to proceed via the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3. nih.gov The study also confirmed apoptosis through Annexin V labeling, a common method to detect early apoptotic events. nih.gov

Necroptosis Modalities

There is currently no information available in the scientific literature regarding the potential of this compound to induce necroptosis.

Interactive Data Table: Apoptotic Markers Induced by a Related Aza-steroid

This table illustrates the kind of data that would be collected to demonstrate apoptosis induction, based on the findings for the related compound 6-hydroximino-4-aza-A-homo-cholest-3-one. This is for illustrative purposes only.

| Apoptotic Marker | Method of Detection | Observation for Related Compound |

| Cytochrome C Release | Western Blot of Cytosolic Fraction | Increased cytosolic cytochrome c |

| Caspase-3 Activation | Caspase Activity Assay | Significant increase in caspase-3 activity |

| Annexin V Labeling | Flow Cytometry | Increased percentage of Annexin V positive cells |

An article focusing on the specific biological and cellular activities of the chemical compound “this compound” cannot be generated as requested. Extensive searches for scientific literature detailing the role of this specific compound in reactive oxygen species (ROS) generation and its precise antiandrogenic activity in cellular contexts did not yield the necessary information to accurately and thoroughly populate the requested sections and subsections.

The available research focuses more broadly on the class of compounds known as 4-azasteroids, to which this compound belongs. This body of research primarily investigates their role as inhibitors of the 5α-reductase enzyme and their interactions with the androgen receptor. However, specific studies detailing the impact of this compound on androgen-dependent cellular processes and the subsequent downstream cellular responses are not available in the public domain based on the conducted searches.

Therefore, to adhere to the strict requirements of providing scientifically accurate and detailed information solely on this compound for the outlined sections, the generation of the article is not possible at this time. Creating content for the specified biological activities without direct scientific evidence for this particular compound would be speculative and would not meet the required standards of accuracy.

Preclinical Efficacy Studies

In Vitro Efficacy Assessment

In vitro studies are the first step in evaluating the potential of a new chemical entity in a controlled laboratory setting, using cell cultures.

To determine the effect of a compound on cell viability and proliferation, researchers commonly use colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. wikipedia.orgabcam.com This assay measures the metabolic activity of cells, which is an indicator of their viability. In the presence of viable cells, mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan (B1609692) crystals. abcam.com The intensity of the purple color, measured with a spectrophotometer, is proportional to the number of living cells. A decrease in color intensity upon treatment with a compound would suggest a reduction in cell viability or proliferation. nih.gov

Table 1: Illustrative Data from a Hypothetical MTT Assay This data is for demonstrative purposes only and does not reflect actual experimental results for 3-Aza-alpha-homocholest-4alpha-en-4-one.

| Concentration (µM) | % Cell Viability (Mean ± SD) |

|---|---|

| 0 (Control) | 100 ± 5.2 |

| 1 | 95.3 ± 4.8 |

| 10 | 72.1 ± 6.1 |

| 50 | 45.8 ± 3.9 |

| 100 | 21.4 ± 2.5 |

To understand the mechanism by which a compound reduces cell viability, researchers analyze the mode of cell death, such as apoptosis (programmed cell death) or necrosis. thermofisher.com Flow cytometry is a powerful technique for this analysis. bio-rad-antibodies.com Cells can be stained with specific fluorescent dyes, such as Annexin V and propidium (B1200493) iodide (PI), to differentiate between healthy, apoptotic, and necrotic cells. biocompare.com Annexin V binds to phosphatidylserine, a lipid that flips to the outer cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis. biocompare.com

Fluorescence microscopy can also be used to visualize the characteristic morphological changes of apoptosis, such as cell shrinkage, membrane blebbing, and nuclear fragmentation. thermofisher.com

Table 2: Illustrative Data from a Hypothetical Flow Cytometry Analysis for Apoptosis This data is for demonstrative purposes only and does not reflect actual experimental results for this compound.

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

|---|---|---|

| Control | 2.1 ± 0.5 | 1.5 ± 0.3 |

| Compound X (50 µM) | 25.6 ± 3.2 | 15.8 ± 2.1 |

In Vivo Efficacy Models

Following promising in vitro results, the efficacy of a compound is tested in living organisms, known as in vivo studies.

To evaluate the anti-tumor activity of a compound in vivo, researchers often use xenograft models. nih.gov In these models, human cancer cells are implanted into immunodeficient mice, such as athymic (nude) mice, which will not reject the foreign cells. nih.gov Once the tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. researchgate.net A significant reduction in tumor volume in the treated group compared to a control group (receiving a vehicle solution) would indicate potential anti-cancer efficacy. nih.gov

Table 3: Illustrative Data from a Hypothetical Xenograft Study This data is for demonstrative purposes only and does not reflect actual experimental results for this compound.

| Treatment Group | Average Tumor Volume (mm³) at Day 21 (Mean ± SD) | % Tumor Growth Inhibition |

|---|---|---|

| Vehicle Control | 1500 ± 250 | 0% |

| Compound Y | 600 ± 150 | 60% |

Computational Chemistry and Structure Based Research

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the specific interactions that govern the biological activity of aza-steroid compounds. For this class of molecules, docking studies have been crucial in elucidating their binding modes with various enzymes and receptors.

In silico docking simulations for novel 4-azapregnene derivatives have been performed against several key steroidal targets, including 5α-reductase type 2, estrogen receptor α (ERα), the androgen receptor (AR), and the enzyme CYP17A1. nih.gov These studies revealed that these compounds generally exhibit a high affinity for 5α-reductase type 2 and ERα. nih.gov Similarly, docking studies with new 4-azaandrostene derivatives predicted favorable interactions with 5β-reductase (used as a model for the yet uncrystallized 5α-reductase) and other targets of steroidal drugs like 17α-hydroxylase/17,20-lyase. academie-sciences.fr For instance, certain 4-azaandrostene derivatives showed a higher calculated affinity for the androgen receptor than dihydrotestosterone (B1667394) (DHT) itself. academie-sciences.fr

The primary interactions stabilizing the ligand-protein complex typically involve hydrogen bonds and hydrophobic contacts. For steroidal inhibitors of aromatase, a related enzyme target, docking studies have highlighted the importance of hydrogen bond contacts with key amino acid residues such as Met374 in the binding site. nih.gov The steroidal core generally engages in hydrophobic interactions with the protein, which is a critical factor for binding potency. nih.gov

Table 1: Predicted Interactions of Aza-Steroid Derivatives with Protein Targets

| Compound Class | Protein Target | Predicted Affinity/Interaction Highlights |

|---|---|---|

| 4-Azapregnene Derivatives | 5α-reductase type 2 | High affinity, comparable to the control drug finasteride. nih.gov |

| 4-Azapregnene Derivatives | Estrogen Receptor α (ERα) | Higher affinity predicted compared to the endogenous ligand 17β-estradiol. nih.gov |

| 4-Azaandrostene Derivatives | Androgen Receptor (AR) | Some derivatives showed higher affinity than the natural ligand DHT. academie-sciences.fr |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. hp.gov.in This approach allows researchers to predict the activity of new, unsynthesized compounds and to identify the key molecular features that influence potency.

The general principles of QSAR involve the calculation of various molecular descriptors, which can be categorized as constitutional, topological, electrostatic, and quantum-chemical, among others. researchgate.net These descriptors are then correlated with biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. researchgate.netmedcraveonline.com For steroidal compounds, key descriptors often relate to lipophilicity (log P), electronic properties (e.g., ionization constants), and steric parameters. hp.gov.in

Table 2: Key Physicochemical Parameters in QSAR Models for Steroidal Compounds

| Parameter Type | Descriptor Example | Influence on Biological Activity |

|---|---|---|

| Hydrophobicity | log P (Partition Coefficient) | Often positively correlated with binding affinity for steroidal inhibitors due to hydrophobic interactions within the active site. nih.gov |

| Electronic | Electrostatic Fields | The distribution of charges on the molecule influences hydrogen bonding and interactions with polar residues. nih.gov |

| Steric | Molecular Shape/Volume | The size and shape of substituents can either enhance or hinder the fit of the ligand into the protein's binding pocket. hp.gov.in |

Rational Design Principles for Novel Analogues

The insights gained from molecular docking and QSAR studies provide a foundation for the rational design of novel analogues with enhanced activity and selectivity. nih.gov The goal is to modify the lead compound's structure to optimize its interactions with the target protein while minimizing off-target effects.

Structure-activity relationship (SAR) studies on related 4-azasteroids have established several key design principles. For instance, in the context of 5α-reductase inhibition, modifications to both the A-ring and the C-17 side chain of the steroid nucleus are critical. nih.gov It has been shown that incorporating a lipophilically substituted, semipolar group on the C-17 side chain can enhance inhibitory activity. nih.govsci-hub.se

Based on these principles, the rational design of new analogues would focus on several strategies:

Optimizing Hydrophobic Contacts: Modifying the cholestane (B1235564) side chain to improve hydrophobic packing within the target's binding pocket.

Introducing Hydrogen-Bonding Moieties: Adding or modifying functional groups at specific positions (e.g., the A-ring or C-17) to form stronger or additional hydrogen bonds with key amino acid residues identified in docking studies.

Modifying the A-Ring: The expansion of the A-ring to a seven-membered lactam in the "homo" configuration is a key feature. Further modifications, such as substitutions on this ring, could be explored to fine-tune electronic and steric properties. nih.govmdpi.com

Enhancing Selectivity: By comparing the active sites of the intended target with those of off-target proteins, modifications can be designed to introduce steric clashes or unfavorable interactions with the off-target proteins, thereby improving selectivity. For example, 6-azaandrost-4-en-3-ones were designed to optimize potency against 5α-reductase while ensuring high selectivity against the related 3β-hydroxysteroid dehydrogenase enzyme. drugbank.com

This iterative process of computational modeling, synthesis of designed compounds, and subsequent biological evaluation is central to modern drug discovery and the development of novel aza-steroid therapeutics. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Aza-alpha-homocholest-4alpha-en-4-one |

| Dihydrotestosterone (DHT) |

| Finasteride |

| 17β-estradiol |

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Analogues with Enhanced Potency

A primary avenue of future research lies in the rational design and synthesis of novel analogues of 3-Aza-alpha-homocholest-4alpha-en-4-one to enhance its biological potency and selectivity. researchgate.net The existing structure serves as a scaffold for chemical modifications aimed at improving its interaction with biological targets.

One promising strategy involves the synthesis of 17β-substituted amides of the 3-aza-A-homo-4a-androsten-4-one core. benthamdirect.com Studies on similar aza-steroids have demonstrated that the introduction of various amide functionalities at this position can significantly influence their antiproliferative activity. For instance, the synthesis of a series of 17β-(substituted benzamido)-3-aza-A-homo-4a-androsten-4-ones has yielded compounds with notable cytotoxicity against prostate cancer cell lines. researchgate.netbenthamdirect.com

Further modifications could include the introduction of different heterocyclic moieties. For example, the synthesis of steroidal tetrazole derivatives has produced compounds with potent 5α-reductase inhibitory activity. nih.gov Appending a tetrazole ring to the aza-steroid backbone could yield analogues with improved therapeutic profiles for conditions such as benign prostatic hyperplasia. nih.gov

The structure-activity relationship of aza-steroids has also been explored in the context of phosphatidylinositol-specific phospholipase C (PI-PLC) inhibition. nih.gov Research has shown that modifications to the steroid's A-ring and side chain can dramatically alter inhibitory activity. nih.gov For example, the stereochemistry at C-20 and the nature of substituents on the A-ring are critical determinants of potency. nih.gov These findings provide a roadmap for designing new this compound derivatives with enhanced PI-PLC inhibitory effects, which could be relevant for cancer therapy.

| Compound Class | Modification Strategy | Observed or Potential Enhancement | Reference |

|---|---|---|---|

| 17β-substituted amides | Addition of various amide groups at the 17β-position | Increased antiproliferative activity in prostate cancer cells | researchgate.netbenthamdirect.com |

| Steroidal tetrazoles | Appending a tetrazole moiety to the steroid framework | Potent 5α-reductase inhibition | nih.gov |

| PI-PLC Inhibitors | Modification of A-ring substituents and side chain stereochemistry | Enhanced inhibitory activity against phosphatidylinositol-specific phospholipase C | nih.gov |

Investigation of Undiscovered Biological Targets and Pathways

While much of the research on aza-steroids has focused on their role as 5α-reductase inhibitors, there is a growing recognition that their biological activities may be more diverse. ontosight.ai Future investigations should aim to identify and characterize novel biological targets and signaling pathways modulated by this compound.

The general class of aza-steroids has been reported to possess anti-inflammatory, antimicrobial, and anticancer properties, suggesting a broader mechanism of action than initially understood. ontosight.ai The modification of the steroid nucleus with a nitrogen atom can alter the compound's ability to interact with a range of steroid receptors and other cellular targets. ontosight.ai

A systematic approach to target identification could involve high-throughput screening against a panel of receptors, enzymes, and ion channels. Furthermore, advanced proteomics and metabolomics studies could be employed to map the global cellular changes induced by this compound, thereby uncovering previously unknown pathways. Understanding these off-target effects is crucial for a comprehensive assessment of the compound's therapeutic potential and for identifying new disease indications.

Integration with Combination Therapy Approaches

The future clinical utility of this compound and its analogues may be significantly enhanced through their integration into combination therapy regimens. This approach is particularly relevant in the context of cancer treatment, where multi-drug strategies are often employed to overcome resistance and improve efficacy.

For instance, in the treatment of prostate cancer, combination therapies involving androgen deprivation therapy (ADT) with agents like abiraterone (B193195) acetate (B1210297) and prednisolone (B192156) have demonstrated improved survival outcomes. ecancer.orgnih.govmedindia.net Given that aza-steroids can also target androgen signaling pathways, there is a strong rationale for investigating their use in combination with existing hormonal therapies.

The potential synergistic effects of combining aza-steroids with chemotherapy or targeted therapies should also be explored. For example, the combination of azacitidine with other agents has shown promise in various cancer types. nih.gov Aza-steroids could potentially sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic drugs, allowing for lower, less toxic doses to be used.

| Therapeutic Agent | Potential Combination Partner | Rationale for Combination | Reference |

|---|---|---|---|

| This compound Analogue | Androgen Deprivation Therapy (ADT) | Targeting androgen signaling through complementary mechanisms | nih.gov |

| This compound Analogue | Abiraterone Acetate/Prednisolone | Potential for synergistic inhibition of androgen synthesis and action | ecancer.orgmedindia.net |

| This compound Analogue | Conventional Chemotherapy | Sensitization of cancer cells to cytotoxic effects | nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.